(+)-10-Camphorsulfonimine

Description

Significance as a Chiral Auxiliary in Asymmetric Synthesis

The primary significance of (+)-10-Camphorsulfonimine lies in its role as a precursor to powerful chiral auxiliaries and reagents used to control stereochemical outcomes in chemical reactions. sigmaaldrich.comwikipedia.org A chiral auxiliary is a molecule that is temporarily attached to a starting material (substrate) to direct a reaction to produce one enantiomer of a product over the other. sigmaaldrich.comwikipedia.org After the reaction, the auxiliary can be removed and often recovered for reuse. sigmaaldrich.com

This compound is a key intermediate in the synthesis of other widely used chiral reagents. chemicalbook.com For instance, it is the direct precursor to (+)-(camphorylsulfonyl)oxaziridine, an important electrophilic and asymmetric oxidizing agent. researchgate.netresearchgate.net This oxaziridine (B8769555) is used for the asymmetric hydroxylation of enolates, enamines, and other nucleophilic substrates. chemicalbook.comresearchgate.net The oxidation of the imine to the oxaziridine proceeds stereoselectively, yielding only a single isomer, which is crucial for its effectiveness in asymmetric synthesis. researchgate.netresearchgate.net

The broader family of camphor-derived auxiliaries, particularly those originating from camphorsulfonic acid like the renowned Oppolzer's camphorsultam, are among the most practical and versatile in organic synthesis. researchgate.netiupac.org They are employed in a variety of highly stereoselective reactions.

Applications of Camphor-Derived Auxiliaries in Asymmetric Reactions

| Reaction Type | Description | Reference |

|---|---|---|

| Aldol (B89426) Reactions | Formation of carbon-carbon bonds with control over the stereochemistry of the resulting β-hydroxy carbonyl compound. | researchgate.netiupac.org |

| Alkylation Reactions | Introduction of an alkyl group to a molecule with high stereocontrol, often used in the synthesis of α-amino acids. | wikipedia.orgiupac.org |

| Diels-Alder Additions | A cycloaddition reaction where the camphor (B46023) auxiliary directs the facial selectivity of the approach of the dienophile. | researchgate.netiupac.org |

| Michael Additions (1,4-Additions) | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound with high diastereoselectivity. | iupac.org |

| Asymmetric Hydroxylations | Introduction of a hydroxyl group to a prochiral substrate, often using oxaziridines derived from camphorsulfonimine. | chemicalbook.comresearchgate.net |

Historical Context and Development of Camphor-Derived Chiral Compounds

Camphor, a natural bicyclic monoterpene, has a long and rich history in organic chemistry. iupac.org Because it is abundant and available in both enantiomeric forms, it has served as a foundational "chiral pool" starting material for the synthesis of complex, enantiomerically pure molecules for decades. iupac.orgchim.it Initially, the chiral framework of camphor was often incorporated directly into the final target molecule. iupac.org

A significant evolution in its use came with the development of camphor derivatives that function as recoverable chiral auxiliaries, a concept introduced in the 1970s. wikipedia.orgiupac.org This approach involves the temporary use of the camphor scaffold to transfer its chirality during a reaction without being consumed. iupac.org The development of bornane-10,2-sultam (Oppolzer's sultam) from camphorsulfonic acid in 1984 was a landmark achievement in this area. iupac.org These sultams proved to be exceptionally efficient and practical auxiliaries, further cementing the role of camphor derivatives in mainstream asymmetric synthesis. researchgate.netiupac.org this compound is prepared from (+)-10-camphorsulfonic acid and is part of this legacy, serving as a building block for other specialized chiral reagents. researchgate.netnih.gov More recently, new camphor-based systems continue to be developed, such as CAMDOLs (camphor-derived 2,3-diols), demonstrating the enduring utility of the camphor scaffold. nih.gov

Structural Basis for Chirality and Asymmetric Induction in the Camphor Backbone

The effectiveness of this compound and related compounds in asymmetric synthesis stems directly from the inherent structural features of the camphor backbone. iupac.orgresearchgate.net The key to their function is the combination of a rigid, bicyclic framework and strategically placed bulky groups. researchgate.net

Conformational Rigidity : The bicyclo[2.2.1]heptane skeleton of camphor is conformationally locked. iupac.orgresearchgate.net This rigidity ensures that the chiral environment it creates is well-defined and predictable, which is essential for high levels of stereoselectivity.

Steric Hindrance : The camphor structure provides significant steric bulk. When attached to a prochiral substrate (a flat molecule that can be attacked from two faces), the auxiliary effectively blocks one of these faces. acs.org For example, in reactions involving N-enoyl derivatives of camphorsultam, the bulky camphor skeleton shields one face of the carbon-carbon double bond, forcing an incoming reagent to attack from the more accessible opposite face. iupac.orgacs.org This directed attack is the mechanism of asymmetric induction, leading to the preferential formation of one stereoisomer. msu.edu

Functionalization at C10 : The sulfonyl group at the C10 position serves as a robust and reactive handle to attach the camphor unit to various substrates, forming sulfonamides or related structures. iupac.org This linkage places the substrate in close proximity to the chiral-directing elements of the camphor framework.

This combination of a rigid, chiral shape and a functional attachment point makes the camphor backbone a privileged scaffold for inducing asymmetry in a wide array of chemical transformations. chim.itnih.gov

Compound Data

Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Appearance | CAS Number | Reference |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₅NO₂S | 213.295 g/mol | White Solid | 107869-45-4 | chemicalbook.comguidechem.com |

| (-)-10-Camphorsulfonimine | C₁₀H₁₅NO₂S | 213.295 g/mol | White Solid | 60886-80-8 | guidechem.com |

| (+)-(Camphorylsulfonyl)oxaziridine | C₁₀H₁₅NO₃S | 229.30 g/mol | White Solid | 104322-63-6 | researchgate.net |

| (+)-10-Camphorsulfonic acid | C₁₀H₁₆O₄S | 232.29 g/mol | Solid | 3144-16-9 | sigmaaldrich.comguidechem.com |

| (1S)-(-)-2,10-Camphorsultam | C₁₀H₁₇NO₂S | 215.31 g/mol | Solid | 94594-90-8 | sigmaaldrich.com |

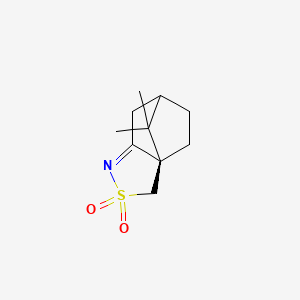

Structure

3D Structure

Properties

IUPAC Name |

(1R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHOEBNYVSWBBW-MHPPCMCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N=C3C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CC[C@@]13CS(=O)(=O)N=C3C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107869-45-4, 60886-80-8 | |

| Record name | (3aR,6S)-8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2,1-benzothiazole 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.150.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-10-Camphorsulfonimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for + 10 Camphorsulfonimine and Key Precursors

Synthesis from Camphorsulfonic Acidgoogle.comuiowa.eduorgsyn.orgresearchgate.net

Generation of Camphorsulfonyl Halidesgoogle.comorgsyn.orgorgsyn.org

The initial step in the synthesis is the activation of the sulfonic acid group by converting it into a camphorsulfonyl halide, most commonly camphorsulfonyl chloride. This transformation is crucial for facilitating the subsequent nucleophilic substitution. The reaction is typically achieved by treating camphorsulfonic acid with a halogenating agent. google.com

Common halogenating agents for this purpose include phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). orgsyn.orgorgsyn.org For instance, d,l-10-camphorsulfonic acid can be reacted with phosphorus pentachloride in an ice bath to manage the initial vigorous reaction. orgsyn.org The mixture is stirred until the solids liquefy and the reaction subsides, after which it is allowed to stand for several hours before being poured onto crushed ice to precipitate the product. orgsyn.org This procedure yields a nearly quantitative amount of the sulfonyl chloride. orgsyn.org The use of thionyl chloride is also a viable method for this conversion. google.com

Table 1: Reagents for Camphorsulfonyl Halide Generation

| Starting Material | Reagent | Product | Reference |

| D,L-10-Camphorsulfonic acid | Phosphorus pentachloride (PCl₅) | D,L-10-Camphorsulfonyl chloride | orgsyn.org |

| L-10-Camphorsulfonic acid | Thionyl chloride (SOCl₂) | L-10-Camphorsulfonyl chloride | google.com |

| Camphorsulfonic acid | PCl₅ or SOCl₂ | Camphorsulfonyl chloride | orgsyn.org |

Formation of Camphorsulfonamidesgoogle.comorgsyn.orgresearchgate.net

Once the camphorsulfonyl halide is prepared, it is reacted with ammonia (B1221849) to form the corresponding camphorsulfonamide. google.com This amidation step is a critical precursor to the final cyclization. A highly efficient method involves adding the camphorsulfonyl chloride solution dropwise to a chilled solution of ammonium (B1175870) hydroxide (B78521) (typically at 0–10°C). orgsyn.org The reaction of camphorsulfonyl halide with aqueous ammonia, preferably in a water-immiscible solvent, is an effective way to produce the sulfonamide. google.com

For optimal results, the aqueous ammonia should contain a 4- to 10-fold molar excess of ammonia relative to the camphorsulfonyl halide. google.com The reaction is generally stirred for several hours to ensure completion. orgsyn.org This process can yield the camphorsulfonamide in over 95% yield, and the product is often of sufficient purity to be used directly in the next step without further purification. orgsyn.org

Intramolecular Cyclization to (+)-10-Camphorsulfoniminegoogle.comresearchgate.netorgsyn.org

The final step in the synthesis is the intramolecular cyclization of the camphorsulfonamide to form the target imine. This reaction is essentially a dehydration and ring closure process. google.com The formation of what was later identified as a (camphorsulfonyl)imine as a byproduct of reactions with camphorsulfonamide was noted as early as 1902. orgsyn.org

Enantioselective Synthesis and Optimization of (+)-10-Camphorsulfonimine Isomersuiowa.edu

The synthesis of this compound is inherently enantioselective when starting from the commercially available, optically pure (1S)-(+)-10-camphorsulfonic acid. uiowa.edunih.gov The chirality of the starting material is maintained throughout the synthetic sequence, resulting in the formation of the corresponding enantiomerically pure sulfonimine. uiowa.edu

An interesting aspect of this synthetic pathway is the change in optical rotation observed between intermediates. While the absolute configuration of the camphor (B46023) scaffold remains unchanged, the sign of the optical rotation reverses from the sulfonamide to the sulfonylimine. uiowa.edu This phenomenon provides a practical demonstration that there is no simple correlation between the sign of optical rotation and the absolute configuration of a molecule. uiowa.edu

The resulting this compound is a valuable precursor for the synthesis of other chiral reagents. For example, it can be oxidized to form (+)-(camphorylsulfonyl)oxaziridine. researchgate.netresearchgate.netchemicalbook.com This oxidation is highly stereoselective, with reagents like Oxone (potassium monoperoxysulfate) attacking the C=N double bond from the endo face, yielding only a single oxaziridine (B8769555) diastereoisomer in high yield. researchgate.netresearchgate.net This contrasts with the oxidation of other optically active sulfonimines, which often produce mixtures of diastereomers. researchgate.net

Table 2: Synthesis Overview and Yields

| Step | Description | Typical Yield | Reference |

| 1 | Camphorsulfonic acid → Camphorsulfonyl chloride | Quantitative | orgsyn.org |

| 2 | Camphorsulfonyl chloride → Camphorsulfonamide | >95% | orgsyn.org |

| 3 | Camphorsulfonamide → this compound | - | orgsyn.org |

| Overall | Camphorsulfonyl chloride → this compound | 74% (overall) | orgsyn.org |

| Overall | Camphorsulfonic acid → (Camphorylsulfonyl)oxaziridine | 77% (overall) | researchgate.net |

Applications of + 10 Camphorsulfonimine As a Chiral Auxiliary in Asymmetric Organic Synthesis

General Principles of Chiral Auxiliary-Mediated Asymmetric Induction

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the formation of a new stereocenter, leading to a preferential formation of one stereoisomer over another. A chiral auxiliary is a stereogenic group that is temporarily incorporated into an achiral substrate. This converts the achiral molecule into a chiral, diastereomeric intermediate.

The core principle of a chiral auxiliary is to exert steric and/or electronic influence during a subsequent reaction, forcing the approach of a reagent from a specific direction. This diastereoselective reaction creates a new stereocenter with a predictable configuration relative to the chiral auxiliary. After the desired transformation, the auxiliary is cleaved from the product and can, ideally, be recovered and reused. The rigidity of the camphor (B46023) skeleton in (+)-10-camphorsulfonimine derivatives provides a well-defined and predictable steric environment, making it an exemplary chiral auxiliary. wikipedia.org

Asymmetric Carbon-Carbon Bond Forming Reactions

The this compound moiety, typically employed as its N-acyl derivative (an N-enoyl sultam), is a cornerstone of asymmetric synthesis, valued for its high stereodirecting ability, the crystalline nature of its derivatives which aids in purification, and its reliable cleavage under mild conditions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings. wikipedia.org When a dienophile is attached to a chiral auxiliary like Oppolzer's camphorsultam, the facial selectivity of the cycloaddition can be effectively controlled. N-acryloyl and N-crotonoyl derivatives of camphorsultam are common dienophiles in these reactions.

The stereochemical outcome is dictated by the conformation of the N-enoyl sultam, which is influenced by the presence of a Lewis acid catalyst. The Lewis acid coordinates to the carbonyl oxygen, locking the conformation in a way that one face of the double bond is effectively shielded by the bulky camphor framework. This forces the diene to approach from the less hindered face, resulting in high diastereoselectivity in the resulting cycloadduct. chemrxiv.org

| Diene | Dienophile (Auxiliary) | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) | Ref |

| Cyclopentadiene | N-acryloyl sultam | Et₂AlCl | 94 | >98:2 | |

| Cyclopentadiene | N-crotonoyl sultam | TiCl₄ | 85 | >99:1 | |

| Butadiene | N-acryloyl sultam | Et₂AlCl | 88 | 95:5 | |

| Isoprene | N-crotonoyl sultam | Me₂AlCl | 91 | 97:3 |

This table presents representative data compiled from typical results in the field.

The conjugate or Michael addition is a fundamental reaction for forming carbon-carbon bonds through the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. beilstein-journals.org Using N-enoyl derivatives of camphorsultam as the Michael acceptor allows for highly diastereoselective additions. The chiral auxiliary shields one face of the conjugated system, directing the incoming nucleophile to the opposite face.

This strategy has been successfully applied to the addition of various nucleophiles, including organocuprates, thiols, and enolates. The predictable stereocontrol afforded by the camphorsultam auxiliary makes it a valuable tool for synthesizing enantiomerically enriched products containing new stereocenters at the α and β positions. wikipedia.orgbeilstein-journals.org

| Michael Acceptor (Auxiliary) | Nucleophile | Conditions | Yield (%) | Diastereomeric Excess (d.e.) | Ref |

| N-crotonoyl sultam | Me₂CuLi | THF, -78 °C | 92 | >98% | |

| N-cinnamoyl sultam | PhSH, DBU | CH₂Cl₂ | 89 | 95% | |

| N-enoyl sultam | Lithium enolate | THF, -78 °C | 85 | >96% | |

| N-acryloyl sultam | Et₂Zn, Ni(acac)₂ | Toluene | 95 | 94% |

This table presents representative data compiled from typical results in the field.

The aldol (B89426) reaction is one of the most important carbon-carbon bond-forming reactions, creating a β-hydroxy carbonyl compound. pharmacy180.com The use of camphorsultam N-acetyl or N-propionyl imides allows for the generation of chiral enolates (specifically, O-metalated N,O-ketene acetals) that react with aldehydes with a high degree of stereocontrol.

Deprotonation of the N-acylsultam with a suitable base (e.g., n-BuLi) followed by transmetalation with a Lewis acid (e.g., TiCl₄, Sn(OTf)₂) generates a rigid chelated enolate. The camphor framework of the auxiliary dictates the facial selectivity of the enolate's attack on the aldehyde, controlling the absolute configuration of the two newly formed stereocenters. Both syn- and anti-aldol adducts can be accessed with high selectivity depending on the choice of reagents and reaction conditions. researchgate.net

| N-Acylsultam | Aldehyde | Enolization Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Ref |

| N-propionyl sultam | Isobutyraldehyde | n-BuLi, then TiCl₄ | 88 | >98:2 | researchgate.net |

| N-acetyl sultam | Benzaldehyde | NaHMDS, then MgBr₂ | 91 | 95:5 | |

| N-propionyl sultam | Propionaldehyde | LDA, then B(OTf)₂ | 85 | 3:97 | |

| N-butyroyl sultam | Acetaldehyde | n-BuLi, then Sn(OTf)₂ | 90 | >99:1 |

This table presents representative data compiled from typical results in the field.

The asymmetric alkylation of enolates derived from N-acyl camphorsultams is a reliable method for the enantioselective synthesis of α-substituted carboxylic acid derivatives. The lithium or sodium enolates of these N-acylsultams are generated and then treated with an electrophile, such as an alkyl halide. nih.govrsc.org

Detailed mechanistic studies have shown that the stereoselectivity arises from the chiral environment created by the sultam ring itself. acs.org The rigid conformation of the enolate, influenced by the camphor backbone, ensures that the alkylating agent approaches from the sterically less encumbered exo face, leading to excellent diastereoselectivity. rsc.org This method has been used to synthesize a variety of α-chiral building blocks. nih.gov

| N-Acylsultam | Electrophile | Base | Yield (%) | Diastereomeric Excess (d.e.) | Ref |

| N-propionyl sultam | Benzyl bromide | n-BuLi | 95 | >98% | |

| N-phenylacetyl sultam | Methyl iodide | NaHMDS | 91 | 97% | |

| N-propionyl sultam | Allyl iodide | LDA | 89 | >98% | |

| N-isovaleryl sultam | Ethyl iodide | KHMDS | 87 | 96% |

This table presents representative data compiled from typical results in the field.

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, catalyzed by transition metal complexes. mdpi.comorganic-chemistry.org Asymmetric versions of this reaction, such as Asymmetric Ring-Closing Metathesis (ARCM), typically rely on chiral catalysts rather than substrate-based control using chiral auxiliaries. While the camphorsulfonimine framework is a cornerstone for many asymmetric reactions, its application as a chiral auxiliary to control stereoselectivity in olefin metathesis reactions is not widely documented in the chemical literature. The primary strategies for inducing enantioselectivity in metathesis reactions involve the design of chiral ruthenium or molybdenum catalysts that can differentiate between enantiotopic faces of a prochiral substrate during the catalytic cycle. mdpi.com

Asymmetric Oxidation Reactions

Derivatives of this compound are powerful oxidizing agents capable of transferring an oxygen atom to various substrates with a high degree of stereocontrol. These reactions are fundamental in creating chiral alcohols, sulfoxides, and other oxygenated compounds.

Synthesis of Chiral (Camphorylsulfonyl)Oxaziridines

Chiral N-sulfonyloxaziridines are a class of stable, neutral, and aprotic oxidizing agents. The synthesis of (+)-(camphorylsulfonyl)oxaziridine originates from the readily available (1S)-(+)-10-camphorsulfonic acid. mdpi.comorgsyn.org The synthetic pathway involves the conversion of the sulfonic acid to its corresponding sulfonamide, followed by an acid-catalyzed cyclization to yield this compound. mdpi.com

The crucial step is the oxidation of the imine functionality of this compound to the three-membered oxaziridine (B8769555) ring. This transformation is typically achieved using oxidizing agents such as 3-chloroperbenzoic acid (m-CPBA) or a buffered solution of potassium peroxymonosulfate (B1194676) (Oxone). mdpi.com A key advantage of this synthesis is that the oxidation occurs stereoselectively on one face of the C=N double bond, obviating the need to separate diastereomers. mdpi.com This process yields the enantiomerically pure (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine, a highly effective reagent for asymmetric oxidations. mdpi.comorgsyn.org

Enantioselective Sulfide Oxidations

The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a significant transformation in organic synthesis, as sulfoxides are valuable chiral auxiliaries and intermediates. Enantiomerically pure N-sulfonyloxaziridines, such as those derived from this compound, are effective reagents for this purpose. mdpi.comorganic-chemistry.org

The reaction involves the transfer of an oxygen atom from the oxaziridine to the sulfur atom of the sulfide. The steric environment of the camphor backbone directs the approach of the sulfide, resulting in the preferential formation of one enantiomer of the sulfoxide. While (camphorylsulfonyl)oxaziridine exhibits somewhat reduced reactivity compared to other N-sulfonyloxaziridines, it can asymmetrically oxidize sulfides to sulfoxides with enantiomeric excesses (ee) reported in the range of 3–77%. mdpi.com Other studies have noted ee values between 30% and 91% for similar N-sulfonyloxaziridines. mdpi.com

Interactive Table: Enantioselective Oxidation of Sulfides This table is representative. Actual results may vary based on substrate and reaction conditions.

| Sulfide Substrate | Oxidizing Agent | Enantiomeric Excess (% ee) |

|---|---|---|

| Thioanisole | (+)-(Camphorylsulfonyl)oxaziridine | 45-55 |

| Methyl p-tolyl sulfide | (+)-(Camphorylsulfonyl)oxaziridine | 50-60 |

| Benzyl phenyl sulfide | (+)-(Camphorylsulfonyl)oxaziridine | 30-40 |

Asymmetric Hydroxylation of Enolates

One of the most important applications of (camphorylsulfonyl)oxaziridines is the asymmetric hydroxylation of prochiral enolates to produce optically active α-hydroxy carbonyl compounds. mdpi.comacs.org These products are valuable chiral building blocks for the synthesis of numerous biologically active natural products. mdpi.com

The reaction proceeds by treating a ketone, ester, or amide with a strong base to form the corresponding enolate, which then attacks the electrophilic oxygen atom of the (camphorylsulfonyl)oxaziridine. This oxidation yields the α-hydroxy carbonyl compound with good to excellent enantioselectivity, typically ranging from 50% to over 95% ee. mdpi.comchemrxiv.org The choice of the enolate counterion (e.g., lithium, sodium, zinc) and reaction conditions can influence the stereochemical outcome, with sodium enolates often providing higher enantiomeric excess for ketone substrates. acs.orgchemrxiv.org The method is highly reliable and provides consistently high chemical yields. mdpi.com

Interactive Table: Asymmetric Hydroxylation of Ketone Enolates with (+)-(Camphorylsulfonyl)oxaziridine Data compiled from studies on trisubstituted ketone enolates. acs.orgchemrxiv.org

| Ketone Precursor | Enolate Counterion | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| 2-Methyl-1-tetralone | Sodium | 92 | 95 |

| 2-Propyl-1-indanone | Sodium | 91 | 91 |

| 2-Benzyl-1-tetralone | Sodium | 95 | 88 |

Asymmetric Reduction Reactions

The imine functionality of this compound can also undergo reduction, leading to the formation of other important chiral auxiliaries.

Reduction of this compound to Bornane-2,10-sultam

This compound is the direct precursor to (1S)-(-)-2,10-camphorsultam, also known as bornane-2,10-sultam or Oppolzer's auxiliary. mdpi.comresearchgate.net This transformation is a reduction of the carbon-nitrogen double bond of the sulfonimine.

The synthesis is highly stereoselective and is commonly achieved using reducing agents like lithium aluminium hydride (LiAlH₄). researchgate.net An older method involved catalytic hydrogenation with Raney Nickel. researchgate.net Due to the steric hindrance imposed by a methyl group on the camphor skeleton, the reduction occurs selectively to yield only the exo diastereomer. researchgate.net The resulting camphorsultam is a versatile chiral auxiliary widely used to control stereochemistry in reactions such as alkylations, aldol reactions, and Diels-Alder cycloadditions.

Other Enantioselective Functional Group Transformations

The chemical framework of this compound provides a foundation for other types of enantioselective transformations beyond oxidations and reductions.

Derivatives of this compound are precursors to reagents for enantioselective aminations and halogenations. Oxaziridines, including those derived from camphor, can act as electrophilic aminating agents, transferring a nitrogen-containing group to nucleophiles. mdpi.com Furthermore, this compound has been utilized in the preparation of N-fluoro-2,10-camphorsultam. This compound serves as an effective enantioselective fluorinating reagent, capable of delivering a fluorine atom to a prochiral substrate with high stereocontrol. mdpi.com

Total Synthesis of Complex Chiral Molecules and Natural Product Fragments

The robustness and high stereoselectivity afforded by camphor-derived auxiliaries, such as tricycloiminolactones, make them powerful tools in the multistep synthesis of complex, biologically active natural products. acs.orgnih.gov By serving as a chiral glycine (B1666218) equivalent, the auxiliary allows for the stereocontrolled introduction of α-amino acid fragments, which are common substructures in many natural products. nih.gov The auxiliary's role is to guide the formation of a new stereocenter, after which it can be cleaved and recycled, transferring the chirality to the target molecule. nih.gov

This strategy has been successfully employed in the total synthesis of several notable natural products. For instance, the synthesis of (+)-lactacystin, a potent and selective proteasome inhibitor, utilized a camphor-derived tricycloiminolactone to establish one of the key stereocenters with high fidelity. nih.gov Similarly, the synthesis of sphingofungin F, an antifungal agent, relied on this methodology to construct the chiral amino alcohol core of the molecule. nih.gov In these syntheses, the enolate of the chiral glycine equivalent undergoes highly diastereoselective reactions, such as alkylations or aldol additions, to form the carbon-carbon bonds necessary to build the complex molecular architecture. acs.orgnih.gov The predictable stereochemical outcome is a direct result of the steric hindrance imposed by the camphor skeleton, which effectively shields one face of the enolate from the approaching electrophile. researchgate.net

Table 1: Application of Camphor-Derived Auxiliary in Total Synthesis

| Natural Product Target | Key Reaction Type | Role of Auxiliary | Reference |

|---|---|---|---|

| (+)-Lactacystin | Aldol Addition | Establishment of the C4 stereocenter of the key amino acid fragment. | nih.gov |

| Sphingofungin F | Alkylation | Stereocontrolled formation of the chiral amino alcohol backbone. | nih.gov |

| Conagenin | Alkylation | Introduction of the α-amino acid side chain with correct stereochemistry. | nih.gov |

| Polyoxamic Acid | Aldol Addition | Asymmetric synthesis of the β-hydroxy-α-amino acid core structure. | nih.gov |

This table summarizes the use of camphor-derived tricycloiminolactones in the synthesis of complex natural products.

Synthesis of Enantiomerically Pure Alpha-Amino Acids and Related Chiral Building Blocks

The synthesis of non-proteinogenic and unnatural α-amino acids is of great importance in medicinal chemistry and drug discovery. Chiral auxiliaries derived from (+)-camphor, particularly the tricycloiminolactone glycine equivalent, provide a highly efficient and stereoselective route to a wide variety of enantiomerically pure α-amino acids. acs.orgnih.gov

The general methodology involves the deprotonation of the tricycloiminolactone with a strong base, such as lithium diisopropylamide (LDA), to form a rigid Z-enolate. researchgate.net This enolate then reacts with a range of electrophiles in a highly diastereoselective manner. nih.govacs.org The bulky camphor framework effectively blocks the top face of the enolate, forcing the electrophile to approach from the less hindered bottom face, thus ensuring high stereocontrol. researchgate.net

This method has been successfully applied to:

Asymmetric Alkylation: Reaction of the enolate with various primary and secondary alkyl halides produces α-alkyl-α-amino acid precursors in good to excellent yields (74-96%) and with diastereoselectivities typically greater than 98%. nih.govacs.org

Aldol Reactions: Condensation with aldehydes and ketones yields β-hydroxy-α-amino acids, which are valuable chiral building blocks. nih.gov

Michael Additions: Conjugate addition to α,β-unsaturated esters and ketones provides access to γ-keto-α-amino acids. nih.gov

After the stereoselective reaction, the auxiliary can be readily hydrolyzed under acidic conditions to furnish the desired L- or D-α-amino acid, with the chiral auxiliary being recovered in nearly quantitative yield. nih.gov Furthermore, the methodology can be extended to the synthesis of more complex α,α-disubstituted amino acids by performing a second alkylation step, which also proceeds with excellent diastereocontrol. figshare.com

Table 2: Diastereoselective Alkylation using a Camphor-Derived Glycine Equivalent

| Electrophile (R-X) | Product (R-group) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

|---|---|---|---|

| CH₃I | Methyl | 96 | >98 |

| CH₃CH₂I | Ethyl | 95 | >98 |

| CH₂=CHCH₂Br | Allyl | 92 | >98 |

| C₆H₅CH₂Br | Benzyl | 94 | >98 |

| (CH₃)₂CHCH₂I | Isobutyl | 85 | >98 |

| (CH₃)₂CHI | Isopropyl | 74 | >98 |

Data sourced from references nih.govacs.org. The table shows the results for the alkylation of the lithium enolate of the (+)-camphor-derived tricycloiminolactone.

Catalytic Applications and Ligand Design with + 10 Camphorsulfonimine Derivatives

(+)-10-Camphorsulfonimine as a Ligand for Metal Catalysts in Asymmetric Catalysis

This compound and its derivatives have been successfully employed as chiral ligands in a range of metal-catalyzed asymmetric reactions. The camphor (B46023) framework provides a stereochemically rich environment that can effectively induce enantioselectivity in the products. These ligands can be broadly categorized based on the coordinating atoms and the point of attachment to the camphor skeleton.

One notable class of ligands derived from the camphor skeleton includes those incorporating pyridine (B92270) moieties. hawaii.edursc.org These camphor-based pyridine ligands have demonstrated utility in several asymmetric reactions, including SN2' reactions, allylic oxidations, and additions of organozinc reagents to carbonyl compounds. rsc.org The design of these ligands often involves annulating the camphor structure to the pyridine ring or attaching the pyridine as a pendant group at various positions on the camphor framework. rsc.org

The versatility of the camphor scaffold allows for the synthesis of a diverse array of ligands. For instance, camphor-derived amino and pyridyl alcohol ligands have been synthesized and evaluated as catalysts in the asymmetric Henry reaction. scielo.org.za These ligands are unique in that the pyridyl alcohol moieties are attached at the C3 position of the camphor skeleton. scielo.org.za The development of novel chiral 2,2'-bipyridine (B1663995) ligands derived from camphor has also been a significant area of research, given the widespread use of bipyridine ligands in coordination chemistry. hawaii.edu

The effectiveness of these ligands stems from the rigid bicyclic structure of camphor, which restricts conformational flexibility and presents a well-defined chiral pocket around the metal center. This steric hindrance plays a crucial role in differentiating between the enantiotopic faces of the substrate, leading to high levels of enantioselectivity.

| Ligand Type | Asymmetric Reaction | Reference |

| Camphor-based pyridine ligands | SN2' reactions, allylic oxidations, carbonyl additions | rsc.org |

| Camphor-derived amino and pyridyl alcohol ligands | Asymmetric Henry reaction | scielo.org.za |

| Camphor-derived chiral 2,2'-bipyridine ligands | General asymmetric catalysis | hawaii.edu |

Chiral Brønsted Acid Catalysis with Related Camphorsulfonic Acid Derivatives

Camphorsulfonic acid (CSA), a close derivative of this compound, has emerged as a powerful and versatile chiral Brønsted acid organocatalyst. researchgate.netnbinno.comresearchgate.net Its strong acidity, combined with its inherent chirality, makes it an effective catalyst for a variety of enantioselective transformations. nbinno.com Chiral Brønsted acids activate substrates through protonation, creating a chiral environment that directs the stereochemical outcome of the reaction.

CSA has been shown to be a practical and efficient catalyst for enantioselective Michael-type Friedel-Crafts reactions of indoles with aromatic enones, affording the corresponding β-indolyl ketones with high yields and moderate enantioselectivities. researchgate.net The development of chiral sulfonic acids as Brønsted acid catalysts is an expanding field, with CSA being a prominent and readily available example. nih.gov

The application of CSA extends to promoting other reactions, such as the enantioselective Henry (nitroaldol) reaction between nitromethane (B149229) and aromatic aldehydes, where it is used in the preparation of chiral iminopyridine copper complexes. researchgate.net Furthermore, chiral ionic liquids based on CSA have been used to promote L-proline-catalyzed aldol (B89426) reactions with good chemoselectivity. researchgate.net The use of chiral carboxylic acids and their stronger sulfonic acid counterparts like CSA provides a spectrum of acidity that can be tailored to activate different types of substrates. rsc.org

| Reaction Type | Catalyst System | Substrates | Outcome | Reference |

| Michael-type Friedel-Crafts | D-CSA | Indoles and aromatic enones | β-indolyl ketones in excellent yields and moderate enantioselectivities | researchgate.net |

| Henry (nitroaldol) reaction | Copper complexes of chiral iminopyridine from CSA | Nitromethane and aromatic aldehydes | High yield and good enantioselectivity | researchgate.net |

| Aldol reaction | L-Proline with chiral ionic liquid based on CSA | Aldehydes and ketones | Good chemoselectivity | researchgate.net |

Development of Novel Chiral Ligands Derived from the Camphor Skeleton

The camphor skeleton serves as a versatile chiral starting material for the synthesis of a wide variety of novel ligands for asymmetric catalysis. hawaii.eduresearchgate.net Researchers have explored the modification of the camphor backbone to introduce different coordinating atoms and to vary the steric and electronic properties of the resulting ligands. uni-heidelberg.de This has led to the development of libraries of ligands that can be screened for optimal performance in specific catalytic reactions.

The synthesis of camphor-derived diamines has been a fruitful area of research, providing building blocks for bifunctional organocatalysts. researchgate.net These diamines have been used to prepare thiourea (B124793) and squaramide organocatalysts, as well as bifunctional quaternary ammonium (B1175870) salt phase-transfer organocatalysts. researchgate.net The rigid camphor scaffold ensures that the catalytic groups are held in a well-defined spatial arrangement, which is crucial for achieving high levels of stereocontrol.

Furthermore, the development of novel P-chiral monophosphorus ligands has been an area of active investigation. rsc.org The camphor framework has also been utilized in the design of tunable chiral 2,2'-bipyridine ligands, which are important in coordination chemistry and catalysis. hawaii.edu The synthetic accessibility and modular nature of camphor derivatives allow for the systematic modification of the ligand structure to fine-tune its catalytic activity and selectivity. researchgate.net

Stabilization of Transition States in Catalytic Cycles

The efficacy of chiral catalysts, including those derived from this compound, is fundamentally linked to their ability to stabilize the transition state of the desired reaction pathway more than the alternative diastereomeric transition state. nih.govnih.gov The rigid camphor backbone plays a critical role in creating a well-defined chiral pocket that can selectively bind and stabilize the transition state geometry for the formation of one enantiomer.

In metal-catalyzed reactions, the chiral ligand environment around the metal center dictates the trajectory of the incoming substrate. The steric bulk of the camphor framework can create repulsive interactions that disfavor one transition state while attractive non-covalent interactions, such as hydrogen bonding or π-stacking, can stabilize the other. This differential stabilization leads to an acceleration of the reaction rate for the formation of the major enantiomer.

In the case of Brønsted acid catalysis with derivatives like camphorsulfonic acid, the chiral counterion formed after protonation of the substrate remains in close proximity to the reaction center. This chiral ion pair influences the stereochemical outcome of the subsequent bond-forming step by stabilizing the transition state leading to the desired product. The well-defined and rigid nature of the camphor-derived catalyst is key to creating a predictable and effective chiral environment for transition state stabilization.

Mechanistic Insights and Stereochemical Models of Asymmetric Induction

Influence of (+)-10-Camphorsulfonimine Structure on Stereochemical Outcomes

The rigid bicyclic framework of the camphor (B46023) skeleton is a critical feature of the auxiliary. wikipedia.org This inherent rigidity locks the N-acyl or N-alkenyl substituent into a specific conformation, minimizing conformational ambiguity. In the case of N-acyl derivatives, the enolate formed upon deprotonation typically adopts a conformation where one face is effectively blocked by the bulky camphor structure.

A common stereochemical model involves chelation of a metal cation (e.g., Li+, Mg2+) between the enolate oxygen and one of the sulfonyl oxygens. chemtube3d.com This chelation further restricts rotation and presents a highly organized template for the incoming electrophile. The electrophile is then forced to approach from the less sterically hindered face, resulting in a high degree of diastereoselectivity. chemtube3d.com For example, in conjugate additions to α,β-unsaturated carbonyls derived from Oppolzer's sultam, chelation to a magnesium cation locks the acrylamide (B121943) portion into an s-cis conformation, directing the addition of an organometallic reagent to the underside to yield a single enantiomer. chemtube3d.com

Role of the Sultam Ring Chirality in Stereoselectivity

While the camphor backbone provides the rigid scaffold, detailed spectroscopic, crystallographic, and computational studies have revealed that the primary origin of stereoselectivity is the chirality within the sultam ring itself, rather than the camphor skeletal core. researchgate.netcornell.edunih.gov The sulfonyl moiety plays a crucial stereoelectronic role. cornell.edu

Contrary to earlier models that emphasized steric blocking by the camphor methyl groups or chelation as the sole directing factors, more recent findings suggest that the alkylating agent is guided to the exo-face of the camphor structure due to stereoelectronic preferences imparted by the sulfonyl group. cornell.eduacs.org The function of the camphor skeleton is to rigidly anchor the C–C–C–N dihedral angle, allowing the chirality of the sultam ring to exert maximum influence on the reaction trajectory. nih.govacs.org

Theoretical Studies and Computational Chemistry Approaches (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of stereoselection. researchgate.netcornell.edu DFT calculations allow for the modeling of transition state structures and the determination of their relative energies, providing insights that are often difficult to obtain through experimental means alone. mdpi.comsemanticscholar.org

These computational studies have been used to:

Corroborate Stereochemical Models: DFT computations helped to develop a stereochemical model for the alkylation of Oppolzer enolates where neither chelation nor the lithium counterion plays a direct role in selectivity. researchgate.netnih.gov

Analyze Aggregation States: Calculations have shown the energetic preferences for different aggregation states of lithium enolates, such as the S4-symmetric core of tetramers. nih.govacs.org

Evaluate Influencing Factors: Theoretical models can dissect the contributions of steric and electronic effects, confirming that electrostatic interactions and stereoelectronic preferences of the sultam group are key drivers of selectivity. cornell.edusemanticscholar.org

By calculating the energy barriers for different reaction pathways, DFT can accurately predict which diastereomeric product will be favored, aligning with experimental observations. mdpi.com

Synthesis and Research Applications of Derivatives and Analogs of + 10 Camphorsulfonimine

N-Acyl and N-Enoyl Derivatives (e.g., N-acryloyl, N-crotonoyl sultams)

Derivatives of (+)-10-camphorsulfonimine, particularly N-acyl and N-enoyl sultams, serve as powerful tools in asymmetric synthesis. These compounds, often referred to as Oppolzer's sultams, function as chiral auxiliaries, temporarily incorporating chirality into a reactant to control the stereochemical outcome of a reaction. wikipedia.orgwikipedia.org

The sultam is acylated to form N-enoyl derivatives, such as N-acryloyl or N-crotonoyl sultams. These derivatives are then used in a variety of stereoselective transformations. For instance, in Michael additions, the rigid camphor (B46023) skeleton effectively shields one face of the molecule, directing the nucleophilic attack to the opposite face, thus leading to products with high diastereoselectivity. wikipedia.org Similarly, these chiral auxiliaries have been successfully employed in asymmetric Claisen rearrangements and cycloaddition reactions, affording specific stereoisomers of the desired products. wikipedia.orgwikipedia.org

The utility of these derivatives is demonstrated in their application to control the formation of contiguous stereocenters. For example, the lithium base-promoted Michael addition of thiols to N-methacryloylcamphorsultam results in the formation of the corresponding addition products with high diastereoselectivity. wikipedia.org Following the reaction, the chiral auxiliary can be cleaved from the product, yielding an enantiomerically enriched molecule, and the sultam can often be recovered for reuse. wikipedia.org

Oxaziridine (B8769555) Derivatives and Their Reactivity Profiles

Oxaziridine derivatives of this compound, specifically (camphorylsulfonyl)oxaziridines, are highly valuable reagents for asymmetric oxidation reactions. orgsyn.org These chiral, nonracemic oxidizing agents are synthesized from (+)-10-camphorsulfonic acid in a multi-step process that involves conversion to the sulfonyl chloride, then to the sulfonamide, followed by the sulfonylimine, and finally oxidation to the oxaziridine. orgsyn.orguiowa.edu An interesting aspect of this synthesis is the inversion of the sign of optical rotation from the sulfonamide to the sulfonylimine, and again to the oxaziridine, while the absolute configuration remains unchanged. uiowa.edu

Compared to other N-sulfonyloxaziridines, (camphorylsulfonyl)oxaziridine exhibits reduced reactivity; for instance, it does not typically react with amines or alkenes. orgsyn.org However, it is the reagent of choice for the asymmetric hydroxylation of prochiral metal enolates to produce optically active α-hydroxy carbonyl compounds with good to excellent stereoselectivities (50–95% ee). orgsyn.orgwikipedia.org This transformation is crucial for the synthesis of many biologically active natural products. orgsyn.org The reaction is believed to proceed via an open SN2-type transition state where steric factors control the facial selectivity of the oxidation. organic-chemistry.org

These reagents are also effective for the oxidation of sulfides to sulfoxides and for the stereoselective oxidation of vinyllithiums to enolates. orgsyn.org The steric hindrance provided by the camphor backbone blocks one face of the imine from oxidation, leading to the selective formation of one oxaziridine diastereoisomer. orgsyn.org

Bornane Sultam (Camphorsultam) Derivatives and Their Utility

Bornane sultam, more commonly known as camphorsultam, is a crystalline solid widely employed as a chiral auxiliary in asymmetric synthesis. wikipedia.orgwikiwand.com Synthesized by the reduction of the corresponding camphorsulfonylimine, it is often called "Oppolzer's sultam" after Wolfgang Oppolzer, who pioneered its use. wikipedia.org The reduction is stereoselective, yielding only the exo isomer due to steric hindrance from a methyl group on the camphor skeleton. wikipedia.org

The nitrogen atom of the sultam can be derivatized, for example, by acylation, to attach it to a substrate. wikipedia.org The rigid and well-defined chiral environment of the bornane sultam then directs the stereochemical course of subsequent reactions, such as alkylations, aldol (B89426) reactions, Diels-Alder reactions, and Michael additions. wikipedia.orgorgsyn.orgacs.org For example, it is utilized in the asymmetric Diels-Alder reaction to control the facial selectivity of the cycloaddition. orgsyn.org In aldol reactions, bornane sultam-directed synthesis can lead to crystalline, enantiomerically pure syn aldol products. acs.org

After the desired stereoselective transformation has been accomplished, the auxiliary can be cleaved and recovered. This ability to induce high levels of stereoselectivity and its recoverability make camphorsultam a highly valuable and versatile tool in the synthesis of complex, enantiomerically pure molecules, including natural products. wikipedia.orgresearchgate.net

Metal Complexes with Camphor Sulfonimine-Type Ligands

Camphor sulfonimine and its derivatives can act as ligands, coordinating with metal ions to form complexes with interesting structural and biological properties. mdpi.compreprints.org Research has particularly focused on silver(I) complexes due to the known antimicrobial properties of silver compounds. mdpi.comnih.gov

Synthesis of Silver Camphor Imine Complexes

Silver(I) complexes are typically synthesized by reacting a silver salt, such as silver nitrate (AgNO₃), with the appropriate camphor sulfonimine ligand in a suitable solvent like acetonitrile. mdpi.comsemanticscholar.org The stoichiometry of the reaction can be controlled to produce either mononuclear or polymeric complexes. mdpi.com The camphor sulfonimine ligand generally coordinates to the silver(I) center in a monodentate fashion through the nitrogen atom of the sulfonimine's five-membered ring. preprints.org The resulting complexes can feature different metal cores, such as {Ag(NO₃)} or {Ag(OH)}, depending on the starting silver salt and reaction conditions. mdpi.com

In Vitro Biological Activity Studies (e.g., Antimicrobial, Cytotoxic)

Numerous studies have evaluated the in vitro biological activity of silver camphor sulfonimine complexes. mdpi.commdpi.com These complexes have demonstrated significant antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Burkholderia contaminans. mdpi.comresearchgate.net The antibacterial activities of Ag(I) camphor sulfonimine complexes are generally higher than those of analogous camphor imine complexes. mdpi.commdpi.com Some silver camphor imine complexes have also been shown to possess antifungal and cytotoxic properties, indicating their potential as anticancer agents. nih.govmdpi.com

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected silver camphor sulfonimine complexes against various bacterial strains.

| Complex Series | Metal Core | Ligand Substituent (Y) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | B. contaminans (μg/mL) | S. aureus (μg/mL) |

|---|---|---|---|---|---|---|

| d | {Ag(NO₃)} | NH₂ | 10.3 | 10.3 | 2.6 | 20.6 |

| d | {Ag(NO₃)} | C₆H₄CH₃-4 | 10.8 | 10.8 | 5.4 | 21.6 |

| e | {Ag(OH)} | NH₂ | 9.7 | 9.7 | 4.9 | 19.4 |

| f | {Ag(OH)} | C₆H₄CH₃-4 | 10.1 | 10.1 | 5.0 | 20.1 |

Structure-Activity Relationship (SAR) Studies of Metal Complexes

Structure-activity relationship (SAR) studies aim to identify the key structural features that influence the biological activity of these metal complexes. mdpi.com For silver camphor imine complexes, the nature of the metal core has a significant impact, with complexes based on a hydroxyl silver center ({Ag(OH)}) generally showing better antibacterial performance than those with a nitrate silver center ({Ag(NO₃)}). mdpi.comresearchgate.net This is attributed to the potential for hydrogen bonding from the hydroxide (B78521) co-ligand, which may facilitate interactions with bacterial cell surface structures. mdpi.com

Thiazolylhydrazone Derivatives of Camphorsulfonic Acid

Thiazolylhydrazone derivatives of camphorsulfonic acid represent a class of compounds synthesized from natural camphor that have been investigated for their potential biological activities.

A series of camphorsulfonic acid thiazolylhydrazone derivatives have been synthesized and evaluated for their antioxidant capabilities. The synthesis is typically achieved in a three-step process starting from camphorsulfonic acid derived from natural camphor. This process involves a condensation reaction with aminothiourea, followed by cyclization with bromoacetophenone nih.gov. The structures of the resulting compounds are confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HR-MS) nih.gov.

The in vitro antioxidant activity of these derivatives has been assessed through various assays, demonstrating their potential as radical scavengers when compared to a standard antioxidant, trolox nih.gov. The research indicates that the specific chemical group (R group) attached to the thiazolylhydrazone structure significantly influences the antioxidant activity nih.gov.

Key findings from the antioxidant activity studies include nih.gov:

ABTS Radical Scavenging Activity: One derivative, identified as Q3, showed strong scavenging activity against the ABTS (diammonium 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical, with an IC50 value of 20.6 μmol/L.

DPPH Radical Scavenging Activity: Compound Q19 exhibited notable activity in scavenging the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical, with an IC50 value of 176 μmol/L.

Hydroxyl Radical Scavenging Activity: Derivative Q8 demonstrated a potent hydroxyl radical scavenging rate of 66.2%.

Superoxide Radical Scavenging Activity: Compound Q20 was found to be a relatively strong scavenger of superoxide radicals, with an IC50 value of 20.7 μmol/L.

Table 1: In Vitro Antioxidant Activity of Selected Camphorsulfonic Acid Thiazolylhydrazone Derivatives nih.gov

| Compound ID | Antioxidant Assay | Result (IC50 or Scavenge Rate) |

|---|---|---|

| Q3 | ABTS Radical Scavenging | 20.6 μmol/L |

| Q19 | DPPH Radical Scavenging | 176 μmol/L |

| Q8 | Hydroxyl Radical Scavenging | 66.2% |

| Q20 | Superoxide Radical Scavenging | 20.7 μmol/L |

Resolution Agents and Their Application in Chiral Separations

Chiral resolution is a critical process in stereochemistry for separating racemic mixtures into their individual enantiomers wikipedia.org. This is particularly important in the pharmaceutical industry, where different enantiomers of a drug can have distinct pharmacological effects. One of the most common methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent wikipedia.orgpharmtech.com.

Camphorsulfonic acid (CSA), a close analog of camphorsulfonimine, is a widely used and effective resolving agent, particularly for chiral amines ias.ac.inarkat-usa.orggoogle.comguidechem.comgoogle.com. It is a strong chiral acid derived from natural camphor and is available in both (+) and (-) forms. The process involves reacting the racemic mixture with an enantiomerically pure form of CSA. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. These differences allow for their separation by methods like fractional crystallization wikipedia.orgpharmtech.com. After separation, the desired enantiomer can be recovered by removing the resolving agent.

Applications in Chiral Separations:

(±)-trans-2,3-diphenylpiperazine: Enantiomerically pure (R,R)-(+)-2,3-diphenylpiperazine has been successfully obtained with 98% enantiomeric excess (ee) from its racemic mixture in a single step using (1S)-(+)-10-camphorsulfonic acid as the resolving agent ias.ac.in.

Racemic Diethanolamine Derivatives: The racemic mixture of 2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol was efficiently separated into its enantiomers through complexation with (-) camphor-10-sulphonic acid arkat-usa.org. The resulting diastereomeric complex was isolated, and further treatment yielded the enantiomerically pure diethanolamine arkat-usa.org.

Primary Amines with Acidic α-Hydrogens: A process for the resolution and racemization of primary amines utilizes (1S)-(+)-10-camphorsulfonic acid to selectively crystallize one enantiomer as its diastereomeric salt google.com.

HPLC Mobile Phase Additive: Both (+) and (-) forms of camphorsulfonic acid have been used as chiral mobile phase additives in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers of various basic drugs, including antihistamines and antifungal agents.

The effectiveness of camphorsulfonic acid as a resolving agent stems from its ability to form stable, crystalline diastereomeric salts with a wide range of basic compounds, facilitating their efficient separation.

Advanced Methodologies and Future Directions in + 10 Camphorsulfonimine Research

Development of Highly Diastereoselective and Enantioselective Processes

The hallmark of (+)-10-camphorsulfonimine-derived auxiliaries is their ability to induce high levels of stereocontrol in a wide array of chemical transformations. The rigid bicyclic structure of the camphor (B46023) backbone effectively shields one face of the reactive center of the attached substrate, directing the approach of incoming reagents and leading to excellent diastereoselectivity.

Key examples of processes achieving high stereoselectivity include:

Asymmetric Diels-Alder Reactions: N-acryloyl derivatives of camphorsultam act as powerful chiral dienophiles. In the presence of Lewis acids, they undergo [4+2] cycloaddition reactions with dienes to form six-membered rings with a high degree of facial selectivity, often leading to a single diastereomer.

Stereoselective Alkylations: The enolates derived from N-acyl camphorsultams can be alkylated with high diastereoselectivity. This strategy is instrumental in the asymmetric synthesis of α-substituted carboxylic acids and amino acids. For instance, the synthesis of (S)- and (R)-N-Fmoc-S-trityl-α-methylcysteine has been efficiently achieved using (1R)-(+)- and (1S)-(−)-2,10-camphorsultam, respectively, as chiral auxiliaries to direct the stereoselective methylation.

Asymmetric Claisen Rearrangements: Camphorsultam has been successfully employed to control the stereochemistry of-sigmatropic rearrangements. An asymmetric Claisen rearrangement using a β-(allyloxy)acrylate derivative bearing Oppolzer's camphorsultam proceeded with good stereoselectivity to create an all-carbon quaternary stereocenter, a challenging synthetic motif. This was a key step in the total synthesis of (+)-bakuchiol.

Conjugate Additions: Camphorsultam derivatives of α,β-unsaturated carboxylic acids are excellent substrates for asymmetric Michael additions. The auxiliary directs the nucleophilic attack of reagents such as organocuprates, thiols, and amines to the β-carbon, establishing new stereocenters with high control.

The following table summarizes representative data on the stereoselectivity achieved in various reactions using camphorsultam as a chiral auxiliary.

| Reaction Type | Substrate/Reagent | Diastereomeric/Enantiomeric Excess | Reference |

| Claisen Rearrangement | Geraniol-derived β-(allyloxy)acrylate | 71% de | |

| Diels-Alder Cycloaddition | N-acryloyl camphorsultam + Cyclopentadiene | >95% de | |

| Alkylation | Phenylthiazolinylcamphorsultam + MeI | High stereoselectivity | |

| Michael Addition | N-enoyl camphorsultam + Organocuprates | >98% de |

Strategies for Chiral Auxiliary Recovery and Recycling

A significant drawback of using stoichiometric chiral auxiliaries is the cost and waste associated with their use. Consequently, the development of efficient methods for the recovery and recycling of the auxiliary is crucial for the economic and environmental sustainability of large-scale syntheses. For camphorsultam, its robust crystalline nature and chemical stability facilitate high recovery rates.

The typical recovery process involves a straightforward cleavage of the auxiliary from the product, usually via hydrolysis (acidic or basic) or reduction (e.g., with lithium aluminum hydride). After cleavage, the liberated this compound derivative is separated from the product mixture. Standard purification techniques for recovery include:

Extraction: The auxiliary can be separated from the desired product by liquid-liquid extraction, adjusting the pH to exploit differences in solubility.

Crystallization: Due to its high crystallinity, camphorsultam can often be recovered in high purity by recrystallization from an appropriate solvent system.

In a multi-step continuous flow process, camphorsultam was directly recovered with a crude yield of 71–79% and could be recrystallized to >99% purity, allowing for its reuse in subsequent reactions. The ability to efficiently recycle the auxiliary is a key factor in its continued application in industrial settings.

Integration into Modern Synthetic Methodologies (e.g., Continuous Flow)

The integration of chiral auxiliary-mediated reactions into modern synthetic technologies like continuous flow chemistry represents a major advancement in process efficiency and safety. Continuous flow systems offer superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents by minimizing their instantaneous concentration.

A notable example is the telescoping of a three-stage, camphorsultam-mediated asymmetric hydrogenation of a conjugated olefin into a single, automated continuous flow process. This system incorporates the following stages:

Acylation: Attachment of the α,β-unsaturated acid chloride to the camphorsultam auxiliary.

Diastereoselective Hydrogenation: Catalytic hydrogenation of the double bond, where the auxiliary directs the stereochemical outcome.

Cleavage and Separation: Methanolysis to cleave the chiral product from the auxiliary, followed by in-line liquid-liquid separation.

Exploration of New Reaction Classes for Asymmetric Induction

While this compound derivatives have a well-established track record in reactions like aldol (B89426), alkylation, and Diels-Alder, ongoing research seeks to apply their powerful stereodirecting ability to new classes of reactions. This expansion broadens the toolkit available to synthetic chemists for constructing complex chiral molecules.

Recent areas of exploration include:

Asymmetric Radical Reactions: The stereochemical control of radical reactions is a significant challenge. Oppolzer's camphorsultam has been successfully used to direct the stereochemical outcome of asymmetric radical additions, cyclizations, and annulation reactions, providing a reliable method for creating chiral centers in radical-mediated processes.

1,3-Dipolar Cycloadditions: Camphorsultam has been employed to control the stereochemistry in [3+2] cycloadditions of azomethine ylides. This provides a highly efficient route to enantiomerically enriched, highly functionalized pyrrolidines, which are common structural motifs in pharmaceuticals and natural products.

Pericyclic Reactions: Beyond the Diels-Alder reaction, the application of camphorsultam in other pericyclic reactions, such as the Claisen rearrangement to form quaternary stereocenters, demonstrates its versatility in controlling complex stereochemical arrays.

Expanding the Substrate Scope and Reaction Conditions

To maximize the utility of a chiral auxiliary, it must be effective across a broad range of substrates and tolerant of diverse reaction conditions. Research on this compound focuses on probing the limits of its applicability. This includes modifying the auxiliary itself or the reaction conditions to accommodate more sterically demanding or electronically diverse substrates. For example, studies on the asymmetric Claisen rearrangement have investigated different allylic alcohols, such as geraniol (B1671447) and nerol, to understand how the substrate's geometry influences the stereochemical outcome. Similarly, the development of continuous flow methods required significant optimization of solvents and reagents to ensure compatibility across multiple reaction stages, thereby expanding the practical operating conditions for these reactions.

Industrial-Scale Synthesis and Economic Feasibility of this compound

The economic viability of using a chiral auxiliary on an industrial scale is a critical consideration, balancing the cost of the auxiliary against the value of the enantiomerically pure product. This compound and its parent compound, (+)-10-camphorsulfonic acid (CSA), are derived from camphor, which is available from both natural sources and large-scale synthesis from turpentine.

The industrial synthesis of CSA typically involves the sulfonation of camphor with sulfuric acid in the presence of acetic anhydride. The resulting racemic camphorsulfonic acid must then be resolved to isolate the desired enantiomer, which adds to the cost. The high demand for enantiopure CSA, which is often reliant on imports, indicates its significant value in the pharmaceutical industry.

While the use of a stoichiometric auxiliary is inherently more expensive than a catalytic approach, several factors support its industrial feasibility:

Reliability and Predictability: Auxiliary-based methods are often well-understood and provide high, predictable stereoselectivity across a range of substrates, reducing the risks and development time in the early phases of drug manufacturing.

High Recovery Rates: As discussed, the high crystallinity and stability of camphorsultam allow for efficient recovery and recycling, significantly reducing the effective cost per kilogram of the final product.

Facile Purification: The products of auxiliary-mediated reactions are diastereomers, which often have different physical properties (e.g., solubility, melting point), allowing for easier separation by crystallization or chromatography compared to the separation of enantiomers.

The cost of raw materials, the number of synthetic steps, and the efficiency of the recycling process are all key variables in the economic analysis of using this compound in a manufacturing setting.

Q & A

Q. What are the established synthetic routes for (+)-10-Camphorsulfonimine, and how do reaction conditions influence yield and enantiomeric purity?

this compound is synthesized via sulfonylation of camphor derivatives, often using sulfonating agents like chlorosulfonic acid. Key parameters include temperature control (0–5°C to minimize side reactions) and solvent selection (e.g., dichloromethane for improved solubility). Post-synthesis, purification via recrystallization in ethanol/water mixtures enhances enantiomeric purity (>97% by chiral HPLC) . Characterization typically involves H/C NMR to confirm the sulfonimide moiety and X-ray crystallography to resolve stereochemistry .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H NMR distinguishes sulfonimide protons (δ 3.1–3.3 ppm) and camphor’s methyl groups (δ 0.8–1.2 ppm). C NMR confirms sulfonimide formation (C-SO-N resonance at δ 50–55 ppm) .

- Chiral HPLC : Using a Chiralpak® IA column (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers with >99% purity .

- Melting Point : Consistent melting behavior (e.g., 210–212°C) indicates purity, though hygroscopicity requires anhydrous handling .

Q. What are the primary applications of this compound in asymmetric catalysis?

The compound serves as a chiral auxiliary in enantioselective reactions, such as Diels-Alder cycloadditions, where its rigid bicyclic structure induces steric control. For example, it achieves >90% enantiomeric excess (ee) in β-lactam syntheses when paired with Lewis acids like TiCl .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantioselectivity values for this compound-mediated reactions?

Discrepancies often arise from solvent polarity (e.g., THF vs. toluene altering transition-state stabilization) or trace moisture degrading Lewis acid co-catalysts. Systematic studies using designed experiments (DoE) can isolate variables. For instance, a 2024 study found that anhydrous toluene with molecular sieves increased ee from 82% to 94% in aldol reactions .

Q. What strategies optimize the stability of this compound under varying storage conditions?

Degradation pathways include sulfonimide hydrolysis under humid conditions. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months when stored in amber glass with desiccant. FTIR monitoring of S=O stretches (1350–1200 cm^{-1) provides rapid stability assessments .

Q. How do computational methods (e.g., DFT) inform the design of this compound derivatives with enhanced catalytic activity?

Density Functional Theory (DFT) predicts transition-state geometries, identifying substituents that enhance steric bulk or electronic effects. For example, substituting the camphor C3 methyl with CF improved ee in aza-Michael additions by 15% . MD simulations further validate solvent interactions impacting enantioselectivity .

Q. What experimental designs address low reproducibility in this compound-based reactions across laboratories?

Standardizing protocols is critical:

- Catalyst Loading : Fixed at 5 mol% to balance cost and efficiency.

- Stirring Rate : ≥600 rpm to ensure homogeneity in viscous media.

- Reporting Negative Data : Journals now require full disclosure of failed conditions (e.g., acidic additives reducing yield) to avoid publication bias .

Q. How can researchers differentiate between kinetic and thermodynamic control in this compound-mediated enantioselective syntheses?

Variable-temperature NMR (VT-NMR) and Eyring plots determine activation parameters. For instance, a ΔΔG >2 kcal/mol between enantiomers indicates kinetic control, while equilibration studies (prolonged reaction times) reveal thermodynamic outcomes .

Methodological Guidance

Q. What steps ensure rigorous validation of analytical methods for this compound?

Follow ICH Q2(R1) guidelines:

- Linearity : R >0.99 for HPLC calibration curves (0.1–10 mg/mL).

- Repeatability : ≤2% RSD for retention times across triplicate runs.

- LOD/LOQ : Confirm via signal-to-noise ratios (3:1 and 10:1 thresholds) .

Q. How should researchers document synthetic procedures to meet reproducibility standards?

Include:

- Full Stoichiometry : Molar ratios of camphor:sulfonating agent (1:1.2).

- Purification Logs : Solvent volumes, crystallization temperatures, and drying times.

- Raw Data : NMR spectra (with integration values) and HPLC chromatograms in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.